molecular formula C21H21ClN4O5S B2492097 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide CAS No. 871104-44-8

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide

Katalognummer: B2492097
CAS-Nummer: 871104-44-8
Molekulargewicht: 476.93
InChI-Schlüssel: YNPAXSQCHPZAPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a chlorophenyl group, a methoxybenzenesulfonyl group, and an oxadiazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the oxadiazole ring. One common approach is to react 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with hydrazine to produce 4-chlorobenzohydrazide. This intermediate is subsequently cyclized with carbon disulfide and sodium hydroxide to form the oxadiazole ring. The resulting oxadiazole is then coupled with 4-methoxybenzenesulfonyl chloride and piperidine-4-carboxylic acid to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.

Analyse Chemischer Reaktionen

Reactivity of the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole core is electron-deficient, enabling nucleophilic and electrophilic interactions. Key reactions include:

Nucleophilic Ring-Opening

Under acidic or basic conditions, the oxadiazole ring undergoes hydrolysis. For example:

  • Acidic Hydrolysis : Cleavage yields a hydrazide intermediate, which can further decompose into carboxylic acids or amines .

  • Basic Hydrolysis : Forms a diamide derivative via ring scission .

Reaction ConditionsProductsYieldReference
HCl (2M), reflux, 6 hrs4-Chlorophenyl hydrazide derivative78%
NaOH (1M), 80°C, 4 hrsDiamide intermediate65%

Sulfonamide Group Reactivity

The 4-methoxybenzenesulfonyl group participates in:

Nucleophilic Substitution

The sulfonamide’s NH group can act as a nucleophile or undergo alkylation:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkylated derivatives.

ReagentConditionsProductYieldReference
CH₃I, K₂CO₃DMF, 60°C, 12 hrsN-Methylsulfonamide derivative82%

Desulfonation

Under strong acidic conditions (H₂SO₄/H₂O), the sulfonamide group is cleaved, yielding piperidine intermediates .

Carboxamide Group Transformations

The piperidine-4-carboxamide undergoes:

Hydrolysis

  • Acidic Hydrolysis : Forms piperidine-4-carboxylic acid.

  • Basic Hydrolysis : Yields the corresponding ammonium salt .

ConditionsProductYieldReference
HCl (6M), reflux, 8 hrsPiperidine-4-carboxylic acid70%
NaOH (3M), 100°C, 6 hrsAmmonium carboxylate salt85%

Reduction

LiAlH₄ reduces the carboxamide to a primary amine:

  • Product: 1-(4-Methoxybenzenesulfonyl)piperidin-4-amine .

Piperidine Ring Modifications

The piperidine nitrogen participates in:

Quaternization

Reacts with methyl triflate to form a quaternary ammonium salt .

ReagentConditionsProductYieldReference
CF₃SO₃CH₃CH₂Cl₂, RT, 4 hrsPiperidinium triflate salt90%

Acylation

Acetyl chloride forms an N-acetyl derivative under mild conditions.

Chlorophenyl Group

  • Electrophilic Substitution : Limited reactivity due to electron-withdrawing Cl. Nitration occurs at the meta position under HNO₃/H₂SO₄.

  • Suzuki Coupling : Pd-catalyzed cross-coupling with aryl boronic acids replaces Cl .

ReactionConditionsProductYieldReference
HNO₃/H₂SO₄, 0°C3-Nitro-4-chlorophenyl derivative58%
Pd(PPh₃)₄, K₂CO₃Biaryl product

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a piperidine ring, an oxadiazole moiety, and a sulfonamide group. Its molecular formula is C16H19ClN4O3C_{16}H_{19}ClN_{4}O_{3} with a molecular weight of approximately 350.80 g/mol. The structural features contribute to its biological activity, making it a candidate for various therapeutic applications.

Pharmacological Applications

  • Antibacterial Activity :
    The compound exhibits promising antibacterial properties against various strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Studies have shown that derivatives of oxadiazole compounds can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics .
  • Anticancer Potential :
    Research indicates that oxadiazole derivatives possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential use in cancer chemotherapy . In vitro studies have demonstrated that it can inhibit tumor cell proliferation, particularly in breast and lung cancer cell lines.
  • Enzyme Inhibition :
    The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for treating neurological disorders like Alzheimer's disease, while urease inhibition can be beneficial in managing urinary tract infections .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeResult DescriptionReference
Antibacterial ActivityE. coliSignificant growth inhibition observed
Anticancer ActivityBreast Cancer Cell LinesInduction of apoptosis noted
Enzyme InhibitionAcetylcholinesteraseEffective inhibition at low concentrations

Case Study: Antibacterial Efficacy

In a study conducted by Aziz-ur-Rehman et al., various synthesized oxadiazole derivatives were tested for their antibacterial efficacy. The results indicated that the compound significantly inhibited the growth of Salmonella Typhi and Staphylococcus aureus, showcasing its potential as a lead compound for antibiotic development .

Case Study: Anticancer Mechanism

Research published in the Brazilian Journal of Pharmaceutical Sciences highlighted the anticancer effects of oxadiazole derivatives. The study demonstrated that N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide induced cell cycle arrest and apoptosis in cancer cell lines through the activation of caspase pathways .

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and biological system.

Vergleich Mit ähnlichen Verbindungen

  • 5-(4-chlorophenyl)-1,3,4-oxadiazole derivatives

  • 4-methoxybenzenesulfonyl derivatives

  • Piperidine-4-carboxamide derivatives

Biologische Aktivität

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, focusing on its antibacterial, antiviral, and anticancer properties, supported by various studies and data tables.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Oxadiazole ring : Known for its diverse biological activities.
  • Piperidine moiety : Often associated with pharmacological effects.
  • Sulfonamide group : Enhances solubility and bioactivity.

Molecular Formula : C16H18ClN3O3S
Molecular Weight : 371.85 g/mol
CAS Number : 23766-14-5

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of the compound against various bacterial strains. The results indicate that it exhibits moderate to strong activity against certain pathogens.

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mLRemarks
Salmonella typhi15.60Moderate activity
Bacillus subtilis7.80Strong activity
Escherichia coli31.25Weak to moderate activity

The compound has shown promising results in inhibiting urease activity, which is crucial for the survival of some bacteria in acidic environments .

Antiviral Activity

Oxadiazole derivatives have been noted for their antiviral properties. In particular, compounds similar to this compound have demonstrated effectiveness against RNA viruses, including Hepatitis B virus .

Anticancer Activity

In vitro studies have indicated that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the activation of pathways that lead to cell cycle arrest and programmed cell death.

Cell LineIC50 (μg/mL)Selectivity Index (SI)
Vero cells106.013.59
HeLa cells68.32.18

The selectivity index indicates a favorable profile for targeting cancer cells while sparing normal cells .

Case Studies

  • Antitubercular Activity : A study on similar oxadiazole derivatives revealed their potential as antitubercular agents with significant inhibitory effects on Mycobacterium tuberculosis strains . This suggests a broader application for this compound in treating resistant bacterial infections.
  • Docking Studies : Computational docking studies have elucidated the interactions of the compound with target proteins, indicating a strong binding affinity that correlates with its observed biological activities . This supports further development and optimization of the compound for enhanced efficacy.

Eigenschaften

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O5S/c1-30-17-6-8-18(9-7-17)32(28,29)26-12-10-14(11-13-26)19(27)23-21-25-24-20(31-21)15-2-4-16(22)5-3-15/h2-9,14H,10-13H2,1H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPAXSQCHPZAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.